3-methyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Description

Historical Context of Purine Chemistry and Medicinal Applications

Purine chemistry traces its origins to the late 19th century, when Emil Fischer first synthesized purine in 1898 via a reaction sequence starting from uric acid isolated from kidney stones by Carl Wilhelm Scheele in 1776. Early work focused on elucidating the structural basis of purine’s biological roles, particularly in nucleic acids and energy transfer molecules like ATP. By the mid-20th century, substituted purines emerged as critical scaffolds in drug discovery, exemplified by theophylline (1,3-dimethylxanthine) for asthma and caffeine for CNS stimulation. The purine-2,6-dione core, characterized by carbonyl groups at positions 2 and 6, became a focal point for derivatization due to its conformational flexibility and capacity for hydrogen bonding, enabling interactions with diverse biological targets.

The therapeutic potential of purine derivatives expanded with the discovery of their roles as kinase inhibitors, phosphodiesterase blockers, and adenosine receptor antagonists. For instance, modifications at the N-7 and N-8 positions were found to modulate affinity for 5-HT receptors, influencing applications in neuropsychiatric disorders. These advancements underscored the importance of systematic substitution strategies to fine-tune pharmacodynamic and pharmacokinetic properties.

Evolution of Substituted Purine-2,6-diones as Research Targets

Substituted purine-2,6-diones gained prominence through structural optimizations aimed at enhancing target selectivity and metabolic stability. Early derivatives like theophylline and pentoxifylline demonstrated the scaffold’s versatility but faced limitations due to narrow therapeutic windows and off-target effects. Contemporary research has focused on introducing heterocyclic and alkylthio groups to improve binding kinetics and bioavailability. A landmark development was the incorporation of piperazinyl and piperidinyl moieties at the N-8 position, which enhanced interactions with G protein-coupled receptors (GPCRs) such as 5-HT1A and 5-HT7.

Recent synthetic advances, including transition-metal-catalyzed cross-coupling and regioselective C–H functionalization, have enabled precise modifications of the purine core. For example, the introduction of azidopurines facilitated click chemistry applications in probe design, while halogenated derivatives served as intermediates for further functionalization. These innovations have transformed purine-2,6-diones into a dynamic platform for developing antiviral, anticancer, and anti-inflammatory agents.

Structural Classification within the Xanthine Derivative Family

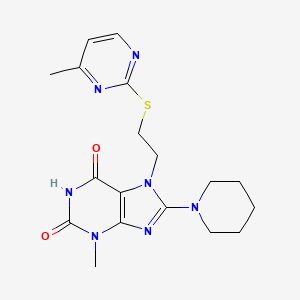

Xanthine derivatives, defined by a purine-2,6-dione core with methyl groups at N-1 and N-3, constitute a structurally diverse subclass. The compound under analysis belongs to this family, with a 3-methyl group and additional substitutions at N-7 and N-8 (Figure 1). Key structural features include:

- N-3 Methylation : Enhances metabolic stability by reducing oxidative deamination.

- N-7 Substitution : The 2-((4-methylpyrimidin-2-yl)thio)ethyl group introduces a thioether linkage, potentially influencing redox activity and membrane permeability.

- N-8 Piperidinyl Group : Contributes to basicity and facilitates interactions with hydrophobic receptor pockets.

Comparative analysis with classical xanthines reveals that the 7-thioethyl-pyrimidinyl substituent diverges from traditional alkoxy or alkylthio groups, offering novel electronic and steric profiles. This substitution pattern aligns with trends in modern medicinal chemistry, where hybrid heterocycles are employed to optimize target engagement.

Significance of Thioethyl-Pyrimidinyl and Piperidinyl Substituents

The thioethyl-pyrimidinyl moiety at N-7 represents a strategic fusion of sulfur-based connectivity and pyrimidine aromaticity. The thioether bridge enhances chemical stability compared to oxygen analogs while maintaining hydrogen-bonding capacity via the pyrimidine nitrogen atoms. This group may also participate in covalent interactions with cysteine residues in target proteins, a mechanism exploited in kinase inhibitor design.

The N-8 piperidinyl substitution introduces a saturated nitrogen heterocycle, conferring several advantages:

- Conformational Restriction : The piperidine ring reduces rotational freedom, favoring bioactive conformations.

- Increased Basicity : The tertiary amine improves solubility under physiological conditions.

- Receptor Complementarity : Piperidinyl groups are prevalent in ligands for aminergic GPCRs, suggesting potential activity at serotonin or dopamine receptors.

Synergistically, these substituents position the compound as a high-priority candidate for further evaluation in neurodegenerative and oncological contexts, where purine derivatives have shown preclinical promise.

Table 1: Structural Comparison of Select Purine-2,6-dione Derivatives

| Compound | N-3 Substituent | N-7 Substituent | N-8 Substituent | Primary Target |

|---|---|---|---|---|

| Theophylline | Methyl | Methyl | H | Phosphodiesterase |

| Pentoxifylline | Methyl | Hexanoyloxypropyl | H | TNF-α inhibitor |

| Apremilast | Methyl | Phthalimide-ethyl | H | PDE4 |

| Query Compound | Methyl | 2-(4-Methylpyrimidinylthio)ethyl | Piperidinyl | Under investigation |

Properties

IUPAC Name |

3-methyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]-8-piperidin-1-ylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N7O2S/c1-12-6-7-19-16(20-12)28-11-10-25-13-14(23(2)18(27)22-15(13)26)21-17(25)24-8-4-3-5-9-24/h6-7H,3-5,8-11H2,1-2H3,(H,22,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMUSVWDCMHZCHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)SCCN2C3=C(N=C2N4CCCCC4)N(C(=O)NC3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N7O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-methyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 340.41 g/mol. The structural features include:

- Purine core : Essential for its biological activity.

- Piperidine moiety : May contribute to receptor binding.

- Thioether linkage : Potentially enhances metabolic stability.

Research indicates that this compound may exhibit multiple mechanisms of action:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes relevant to disease pathways, such as those involved in the polyamine synthesis pathway in protozoan parasites like Trypanosoma brucei .

- Receptor Modulation : Its structural similarity to other purine derivatives suggests potential interactions with adenosine receptors, which are implicated in various physiological processes .

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may possess antibacterial and antifungal properties, although specific data on this compound is limited .

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

Structure-Activity Relationships (SAR)

The SAR studies conducted on similar compounds indicate that modifications to the piperidine and pyrimidine moieties can significantly affect biological activity. For instance:

- Pyrimidine Substituents : Variations in the pyrimidine ring can alter binding affinity and selectivity toward target enzymes.

- Piperidine Modifications : Changes in substituents on the piperidine ring may enhance blood-brain barrier penetration, an important factor for central nervous system-targeted therapies .

Case Studies

Several case studies highlight the potential applications of this compound:

- Anti-HAT Development : A study focused on developing inhibitors for Trypanosoma brucei highlighted the effectiveness of pyrimidineamines in inhibiting AdoMetDC, with implications for treating human African trypanosomiasis (HAT). The compound's ability to penetrate the blood-brain barrier was a significant advantage noted in this research .

- Antimicrobial Testing : In vitro testing against various bacterial strains demonstrated varying degrees of effectiveness, suggesting potential use as an antimicrobial agent .

Scientific Research Applications

1.1 Anti-inflammatory Properties

Research has indicated that purine derivatives like the compound exhibit significant anti-inflammatory activity. A study by Abou-Ghadir et al. synthesized several purine-dione derivatives and tested them for anti-inflammatory effects. Many of these derivatives showed comparable or superior activity to indomethacin, a commonly used anti-inflammatory drug . The mechanism of action is believed to involve the inhibition of cyclooxygenase enzymes and modulation of inflammatory pathways.

1.2 Anticancer Potential

Another area of interest is the anticancer potential of purine derivatives. Compounds similar to 3-methyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and the modulation of cell cycle regulators . This suggests that further research could lead to the development of novel anticancer therapies based on this compound.

Case Studies

Comparison with Similar Compounds

Target Compound vs. Pyrimidine-2,4-dione Derivatives

Compounds 4–9 (from and ) share a pyrimidine-2,4-dione core but lack the purine-2,6-dione scaffold. Key differences include:

- Core Heteroatoms : Pyrimidine-2,4-diones (two nitrogen atoms) vs. purine-2,6-diones (four nitrogen atoms). This alters electronic profiles and binding affinities.

- Substituent Patterns : Compounds 4–9 feature hydroxypropyl and methoxymethyl/benzyloxy groups, prioritizing solubility over the target compound’s thioether-linked pyrimidine moiety.

Table 1: Core Scaffold Comparison

Thioether-Linked Heterocycles

Target Compound vs. Thiazole Analog ()

A structurally close analog replaces the 4-methylpyrimidin-2-yl group with a 4-methylthiazol-2-yl moiety (Fig. 1). Key distinctions:

- Heterocycle Electronic Properties : Thiazole (sulfur at position 1, nitrogen at 3) vs. pyrimidine (two nitrogens). Thiazole’s lower aromaticity may reduce π-π interactions but increase lipophilicity.

- Biological Implications : Thiazole-containing analogs often exhibit enhanced membrane permeability due to increased hydrophobicity.

Table 2: Heterocyclic Thioether Comparison

Amine Substituent Variations

Piperidinyl vs. Pyrrolidinyl Groups

The target compound’s 8-piperidinyl group (six-membered ring) contrasts with the pyrrolidinyl (five-membered) group in the thiazole analog .

- Steric Effects : Piperidine’s larger ring may hinder binding in compact active sites but improve selectivity.

- Hydrogen Bonding : Piperidine’s axial hydrogen could engage in weaker interactions compared to pyrrolidine’s puckered conformation.

Table 3: Amine Substituent Impact

| Substituent | Ring Size | Predicted Solubility (mg/mL) | Conformational Flexibility |

|---|---|---|---|

| Piperidin-1-yl | 6-membered | 0.15 | High |

| Pyrrolidin-1-yl | 5-membered | 0.09 | Moderate |

Research Findings and Hypotheses

- Synthetic Accessibility : The benzyloxy-protected intermediates in suggest that the target compound’s synthesis may require similar protective strategies for the thioether linkage.

- Structure-Activity Relationship (SAR) : The pyrimidine-thioethyl group likely enhances target engagement compared to hydroxypropyl derivatives in , which prioritize metabolic stability.

- Pharmacokinetics : The thiazole analog’s higher LogP implies better blood-brain barrier penetration, whereas the target compound’s pyrimidine moiety may favor aqueous solubility.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 3-methyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione?

- Methodological Answer : Microwave-assisted nucleophilic substitution is a key approach. For example, reacting halogenated pyrimidine derivatives (e.g., 2-chloro-4-methylpyrimidine) with purine intermediates under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF at elevated temperatures (80–120°C) yields the target compound. This method ensures efficient coupling of the thioethyl-pyrimidine moiety to the purine core . Cyclization protocols using ammonium acetate in ethanol or acetic acid can further refine purity .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular weight validation and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) to confirm substituent positions. For instance, ¹H NMR can resolve piperidinyl proton signals (δ 1.5–3.0 ppm) and pyrimidine-thioethyl linkages (δ 2.5–3.5 ppm). HPLC with UV detection (λ = 254–280 nm) ensures purity >95% .

Q. What functional groups are critical for the compound’s stability and reactivity?

- Methodological Answer : The thioether (-S-) bridge between the pyrimidine and purine moieties is oxidation-sensitive; stabilize it using inert atmospheres (N₂/Ar) during synthesis. The piperidinyl group’s basicity requires pH-controlled storage (pH 6–8) to prevent degradation. The purine-dione core’s carbonyl groups are prone to hydrolysis under acidic conditions, necessitating anhydrous solvents .

Advanced Research Questions

Q. How can computational modeling predict this compound’s interaction with enzymatic targets like ALDH1A1?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) using ALDH1A1’s crystal structure (PDB ID: 4WJ9) can identify binding poses. Focus on the pyrimidine-thioethyl group’s role in hydrophobic pocket interactions and the purine-dione core’s hydrogen bonding with catalytic cysteine residues. Compare results with experimental IC₅₀ values from fluorogenic assays (e.g., NAD⁺-dependent activity inhibition) to validate predictions .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., substrate concentration, pH). Standardize protocols using the Aldefluor assay with controlled ALDH1A1 expression levels (e.g., HEK293T cells). Cross-validate with siRNA knockdown studies to confirm target specificity. Statistical meta-analysis of dose-response curves (GraphPad Prism) can identify outliers .

Q. How can substituent modifications enhance selectivity for ALDH1A1 over ALDH3A1?

- Methodological Answer : Replace the 4-methylpyrimidine group with bulkier substituents (e.g., 4-cyclopropyl) to sterically hinder ALDH3A1’s narrower active site. Test analogs via parallel synthesis (e.g., Ugi reaction) and screen selectivity using isoform-specific inhibitors (e.g., NCT-501 for ALDH1A1 vs. CB29 for ALDH3A1). Structure-activity relationship (SAR) analysis should prioritize logP values (2.5–3.5) for membrane permeability .

Q. What advanced techniques optimize reaction yields in large-scale synthesis?

- Methodological Answer : Implement continuous-flow reactors to enhance mixing and heat transfer for the nucleophilic substitution step. Use in-line FTIR monitoring to track intermediate formation (e.g., thioethyl-pyrimidine). Design of experiments (DoE) with variables like temperature (80–120°C) and solvent ratios (DMF:H₂O) can identify optimal conditions via response surface methodology (RSM) .

Methodological Notes

- Experimental Design : Link synthesis and bioactivity studies to theoretical frameworks (e.g., transition-state analogs for enzyme inhibition) to guide hypothesis-driven research .

- Data Validation : Use orthogonal analytical methods (e.g., LC-MS + NMR) to confirm compound identity, especially for analogs with structural similarities .

- Ethical Compliance : Adhere to safety protocols for handling reactive intermediates (e.g., thiols) and dispose of waste solvents (DMF, acetic acid) per EPA guidelines .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.